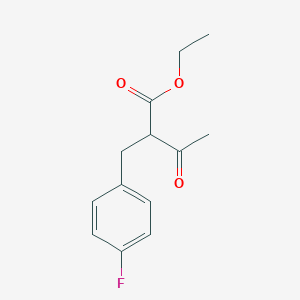

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester typically involves the reaction of 4-fluorobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography may be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester typically involves the Claisen condensation reaction between ethyl acetoacetate and 4-fluorobenzyl bromide. This reaction pathway allows for the formation of the compound with high yields under controlled conditions . The presence of both ester and carbonyl functionalities enables the compound to participate in various chemical reactions, including:

- Alkylation

- Acylation

- Condensation

- Decarboxylation

These reactions facilitate the formation of complex molecules, making it a valuable intermediate in organic synthesis .

Medicinal Chemistry Applications

This compound has garnered attention for its potential biological activities. Research indicates that it may possess anti-inflammatory and analgesic properties, likely due to its ability to modulate specific biochemical pathways. Its structural characteristics suggest possible interactions with enzymes involved in metabolic processes, positioning it as a candidate for further pharmacological studies.

Case Studies in Pharmacology

Several studies have explored the pharmacological potential of this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit certain inflammatory pathways, which may lead to the development of new anti-inflammatory drugs.

- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promise as a pain relief agent.

Organic Synthesis Applications

The compound serves as a building block for synthesizing various heterocyclic compounds, which are often explored as potential drug candidates. Its diverse reactivity allows for the incorporation of different functional groups, leading to libraries of potential drug molecules for further evaluation .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

- 2-(4-Bromobenzyl)acetoacetic acid ethyl ester

- 2-(4-Methylbenzyl)acetoacetic acid ethyl ester

Uniqueness

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in biochemical research, where fluorine’s unique characteristics can influence the compound’s reactivity and interactions with biological molecules.

Actividad Biológica

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester (CAS Number: 88023-07-8) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a fluorobenzyl group, which may influence its pharmacological properties and interactions with biological targets.

- Molecular Formula : C13H15FO3

- Molecular Weight : 238.25 g/mol

- Synthesis : The compound can be synthesized from ethyl acetoacetate and 4-fluorobenzyl bromide through a two-step reaction involving sodium hydride in tetrahydrofuran (THF) as a solvent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

Research indicates that this compound exhibits notable activity in various biological assays, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cell-based assays, indicating its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimicrobial Properties :

- Anti-inflammatory Activity :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUWDEBQJSMTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.